Pentabromobenzoyl chloride

描述

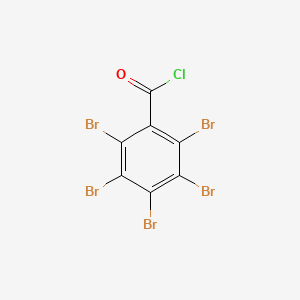

Structure

3D Structure

属性

CAS 编号 |

59646-51-4 |

|---|---|

分子式 |

C7Br5ClO |

分子量 |

535.0 g/mol |

IUPAC 名称 |

2,3,4,5,6-pentabromobenzoyl chloride |

InChI |

InChI=1S/C7Br5ClO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 |

InChI 键 |

NZDADZRJNSDCOL-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies for Pentabromobenzoyl Chloride

Strategies for Carbonyl Chlorination in Perbrominated Aromatic Systems

The conversion of the carboxylic acid group in pentabromobenzoic acid to an acyl chloride is a critical step. The high degree of bromination on the aromatic ring significantly influences the reactivity of the carboxyl group, necessitating robust chlorination strategies.

The most direct route to pentabromobenzoyl chloride is the treatment of its parent acid, pentabromobenzoic acid, with a suitable chlorinating agent. Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). wikipedia.orgmasterorganicchemistry.com

The reaction with thionyl chloride is a widely used method for synthesizing acyl chlorides from carboxylic acids. libretexts.org The process typically involves heating the carboxylic acid, either neat or in an inert solvent, with an excess of thionyl chloride. rsc.org The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. google.comchemicalforums.com The mechanism proceeds through a chlorosulfite intermediate, which enhances the leaving group potential of the hydroxyl group, followed by nucleophilic attack by a chloride ion. masterorganicchemistry.comlibretexts.org For a sterically hindered and electron-deficient substrate like pentabromobenzoic acid, harsher reaction conditions, such as prolonged heating under reflux, may be required to drive the reaction to completion.

Similarly, oxalyl chloride is an effective reagent, often used under milder conditions than thionyl chloride. orgsyn.org The reaction generates only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. sciencemadness.org Given the stability and low reactivity of the perbrominated starting material, these direct methods are favored for their straightforward nature, though optimization is key to achieving high yields.

Indirect routes offer alternative pathways when direct chlorination proves inefficient. While less common, one potential strategy involves converting the carboxylic acid to a more reactive intermediate before chlorination. For instance, the carboxylic acid could first be converted to its corresponding sodium or potassium salt. This salt could then be reacted with a chlorinating agent. However, the more established synthetic focus remains on the direct conversion of the purified pentabromobenzoic acid precursor. Another indirect approach involves synthesizing the target molecule from a different starting material, such as benzotrichloride, which can be reacted with benzoic acid to produce benzoyl chloride. wikipedia.org This principle could theoretically be applied to perbrominated analogues, although it would require the synthesis of pentabromobenzotrichloride, a complex precursor in its own right.

Precursor Synthesis and Halogenation Techniques for the Pentabromophenyl Core

The primary precursor for this compound is pentabromobenzoic acid. The synthesis of this perbrominated core is a significant challenge, requiring exhaustive halogenation of an aromatic starting material.

The synthesis of pentabromobenzoic acid is typically achieved through the exhaustive, rather than regioselective, bromination of benzoic acid. An efficient and scalable method involves using 1,3-dibromoisocyanuric acid (DBI) as the brominating agent in a solution of concentrated sulfuric acid. mdpi.comresearchgate.net This approach has been identified as superior to historical methods, such as heating with excess bromine at high temperatures, which often leads to decarboxylation and the formation of pentabromobenzene (B1596035) as a major byproduct. mdpi.com

The crude product from the DBI/H₂SO₄ method is often contaminated with incompletely brominated species like 3,4,5,6-tetrabromobenzoic acid and pentabromobenzene. mdpi.comresearchgate.net A subsequent purification protocol is therefore essential. This involves dissolving the crude mixture in an aqueous sodium carbonate solution, which allows for the separation of the desired sodium pentabromobenzoate from insoluble impurities. Acidification of the filtered solution with hydrochloric acid precipitates the purified pentabromobenzoic acid, which can be further recrystallized from a solvent like toluene (B28343) to yield an analytically pure product. mdpi.com

Table 1: Synthesis of Pentabromobenzoic Acid via Exhaustive Bromination

| Starting Material | Reagents | Conditions | Yield | Purity | Source(s) |

|---|

This interactive table summarizes the key parameters for the synthesis of the pentabromobenzoic acid precursor.

An alternative synthetic pathway to the pentabromophenyl core starts with toluene. This multi-step process first involves the perbromination of the aromatic ring to produce pentabromotoluene (B47190), followed by functionalization of the methyl group.

The production of pentabromotoluene is achieved by reacting toluene with excess bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in a solvent like dibromomethane. Subsequent side-chain halogenation of the resulting pentabromotoluene, which is unreactive towards further electrophilic substitution, can be accomplished via a radical mechanism. nih.gov For example, reacting pentabromotoluene with bromine (Br₂) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) at elevated temperatures leads to the formation of pentabromobenzyl bromide.

To arrive at this compound from this benzyl (B1604629) halide intermediate, a subsequent oxidation step is required to convert the bromomethyl group (-CH₂Br) into a carboxylic acid (-COOH). Standard oxidation methods for benzylic positions can be employed, followed by the carbonyl chlorination step described in section 2.1.1. This route, while longer, provides a versatile alternative starting from an inexpensive bulk chemical.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing byproducts and reaction time. For the synthesis of the pentabromobenzoic acid precursor, key variables include the choice and stoichiometry of the brominating agent and the purification strategy. The use of 1,3-dibromoisocyanuric acid over elemental bromine was a crucial optimization to avoid decarboxylation at high temperatures. mdpi.com Further optimization involves the purification sequence, where the differential solubility of the sodium salts of perbrominated versus under-brominated acids is exploited to achieve high purity. mdpi.comresearchgate.net

In the direct chlorination of pentabromobenzoic acid, optimization focuses on several factors:

Reagent Choice: Thionyl chloride is often used in excess to serve as both reagent and solvent. google.com The choice between thionyl chloride and oxalyl chloride can depend on the desired reaction temperature and the ease of product isolation. orgsyn.org

Catalysis: The use of catalytic DMF in thionyl chloride chlorinations can significantly reduce reaction times and temperatures. google.comchemicalforums.com

Temperature and Time: Due to the sterically hindered and electron-deactivated nature of the substrate, reaction completion may require elevated temperatures and extended reflux times. Monitoring the reaction (e.g., cessation of HCl gas evolution) is critical to determine the optimal duration.

Purification: The final this compound is typically purified by vacuum distillation to separate it from non-volatile impurities and any remaining catalyst or high-boiling solvents. google.com

Table 2: Key Optimization Parameters in this compound Synthesis

| Synthetic Step | Parameter | Factor to Optimize | Desired Outcome | Source(s) |

|---|---|---|---|---|

| Precursor Synthesis | Brominating Agent | 1,3-Dibromoisocyanuric Acid vs. Br₂ | Avoidance of decarboxylation, higher yield | mdpi.com |

| Precursor Purification | Workup | Aqueous Na₂CO₃ extraction | Removal of tetrabromo-impurities | mdpi.comresearchgate.net |

| Carbonyl Chlorination | Reagent | Thionyl Chloride or Oxalyl Chloride | Efficient conversion, ease of workup | rsc.orgorgsyn.org |

| Carbonyl Chlorination | Catalyst | Presence vs. Absence of DMF | Increased reaction rate, milder conditions | google.comchemicalforums.com |

Catalytic Systems and Initiators in Perbromination Strategies

The synthesis of this compound via perbromination of a benzoyl chloride precursor is heavily reliant on the use of specific catalytic and initiation systems. The primary approach involves aromatic perbromination, which typically employs a Lewis acid catalyst in a suitable dry solvent google.com. Lewis acids are essential for activating the aromatic ring towards electrophilic substitution by bromine.

In addition to Lewis acids, free-radical initiators are often necessary, particularly when the reaction involves side-chain halogenation or when aiming for complete bromination under specific conditions. The choice of initiator is critical and must be coordinated with the reaction solvent and temperature to ensure controlled decomposition and radical formation google.comgoogle.com. For instance, the decomposition temperature of the initiator should align with the reflux temperature of the chosen solvent to maximize efficiency google.com.

Key research findings on catalytic and initiator systems are summarized below:

| System Component | Type | Examples | Function | Source |

| Catalyst | Lewis Acid | Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄) | Activates the aromatic ring for electrophilic bromination. | google.commdpi.com |

| Initiator | Free Radical | Azobisisobutyronitrile (AIBN), Dibenzoyl peroxide, Dicumyl peroxide | Generates bromine radicals to facilitate the halogenation reaction. | google.comgoogle.com |

The selection of a specific initiator can dictate the choice of solvent. For example, azobisisobutyronitrile is effective in lower boiling point solvents like chloroform, while dicumyl peroxide is suited for higher boiling point solvents such as dichloroethane or chlorobenzene (B131634) google.com. The residual catalyst can also impact subsequent reaction steps and the color of the final product, making the choice of catalyst highly important google.com.

Solvent Selection and Reaction Environment Control for Enhanced Synthesis

The selection of an appropriate solvent and the precise control of the reaction environment are paramount for the successful synthesis of this compound. The solvent's primary role is to dissolve the reactants and facilitate the reaction while remaining inert to the highly reactive halogenating agents and catalysts google.com.

Solvents commonly employed in these syntheses are halogenated hydrocarbons due to their inertness and suitable boiling points. The reaction temperature is a critical parameter that must be carefully controlled; it needs to be high enough to activate the initiator but not so high as to cause its rapid, uncontrolled decomposition, which would lead to the wasteful consumption of radicals in side reactions google.com. An ideal reaction temperature ensures high selectivity and a reasonable reaction time google.com. Furthermore, because acyl chlorides are highly reactive towards water, syntheses must be carried out under anhydrous (dry) conditions to prevent hydrolysis of the product docbrown.info.

The table below details common solvents and their roles in the synthesis:

| Solvent | Type | Rationale for Use | Source |

| Dihalomethanes (e.g., Dichloromethane, Dibromomethane) | Halogenated Alkane | Inert to brominating agents; suitable boiling points for controlled reactions. | google.commdpi.com |

| Dihaloethanes (e.g., Dichloroethane) | Halogenated Alkane | Higher boiling point allows for reactions at elevated temperatures with specific initiators. | google.comgoogle.com |

| Chloroform | Halogenated Alkane | Lower boiling point solvent compatible with initiators like AIBN. | google.com |

| Hexachlorobutadiene | Halogenated Alkene | High boiling point solvent used in specific high-temperature reactions. | google.com |

| Chlorobenzene | Aromatic Halide | High boiling point solvent compatible with initiators like dicumyl peroxide. | google.com |

The polarity of the solvent can also influence reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states wikipedia.org. The choice of solvent is therefore a key factor in controlling both the kinetics and thermodynamics of the synthesis wikipedia.org.

Isolation and Purification Techniques for Highly Brominated Acyl Chlorides

The isolation and purification of highly brominated acyl chlorides like this compound present unique challenges due to their high molecular weight and reactivity. A multi-step process is typically required to obtain a product of high purity.

The initial step after the reaction is often the precipitation of the crude product as the reaction mixture cools google.com. The solid can then be isolated by filtration google.commdpi.com. A critical part of the purification process involves washing the crude product. This is done to remove unreacted reagents, the catalyst, and acidic byproducts like hydrogen bromide (HBr). The reaction mixture is often washed sequentially with water and an aqueous basic solution, such as sodium bicarbonate or sodium bisulfite, to neutralize and remove acidic components mdpi.com.

Further purification of the solid product can be achieved through several advanced techniques:

Solvent Washing/Slurrying: The filtered solid can be washed or slurried with a specific organic solvent (e.g., carbon tetrachloride) to dissolve and remove certain impurities google.com.

Recrystallization: This technique involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solution. The pure crystals are then collected via vacuum filtration nerdfighteria.info.

Precipitation: An alternative to recrystallization involves dissolving the reaction mixture in a good solvent and then adding it dropwise to a large volume of a poor solvent (a non-solvent), causing the desired product to precipitate out mdpi.com.

Multi-stage Solution Crystallization: This is an advanced method where the crude product undergoes several cycles of crystallization to achieve very high purity without introducing a new solvent google.com.

Vacuum Distillation: While distillation of high molecular weight acyl chlorides can be difficult, vacuum distillation lowers the boiling point, allowing for separation from non-volatile impurities without thermal decomposition nerdfighteria.infogoogle.com. This is often preceded by a chemical treatment, such as mild halogenation, to convert unsaturated impurities into higher-boiling derivatives google.com.

The final step in the process is typically drying the purified product under vacuum at an elevated temperature to remove any residual solvents google.commdpi.com.

A summary of these techniques is presented in the table below:

| Technique | Description | Purpose | Source |

| Filtration | Mechanical separation of the solid product from the liquid reaction mixture. | Initial isolation of the crude product. | google.commdpi.com |

| Aqueous Washing | Washing the product with water and basic solutions (e.g., NaHCO₃). | To remove catalysts and neutralize acidic byproducts. | mdpi.com |

| Recrystallization | Dissolving the product in a hot solvent and allowing it to crystallize upon cooling. | To obtain a highly pure crystalline solid. | nerdfighteria.info |

| Precipitation | Adding a solution of the product to a non-solvent to force the product out of solution. | Purification and isolation of the solid product. | mdpi.com |

| Vacuum Distillation | Distillation under reduced pressure. | To purify high-boiling point liquids by lowering their boiling point. | nerdfighteria.infogoogle.com |

| Vacuum Drying | Drying the final product under vacuum, often with heat. | To remove all traces of residual solvents. | google.commdpi.com |

Chemical Reactivity and Derivatization Pathways of Pentabromobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Pentabromobenzoyl chloride readily reacts with ammonia, primary amines, and secondary amines to produce pentabromobenzamides. uomustansiriyah.edu.iqlibretexts.orgopenstax.org This aminolysis reaction is a robust and common method for amide synthesis. libretexts.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. chemguide.co.uk

Due to the formation of hydrogen chloride (HCl) as a byproduct, the reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the HCl, forming an ammonium (B1175870) chloride salt. libretexts.orgopenstax.orglibretexts.org Alternatively, a non-nucleophilic base, such as pyridine (B92270), can be used as a proton scavenger. libretexts.org The general reaction is as follows:

C₆Br₅COCl + 2 RNH₂ → C₆Br₅CONHR + RNH₃⁺Cl⁻

The table below illustrates the formation of various pentabromobenzamide derivatives from the reaction of this compound with different amines.

| Nucleophile (Amine) | Product | Product Class |

| Ammonia (NH₃) | Pentabromobenzamide | Primary Amide |

| Ethylamine (CH₃CH₂NH₂) | N-Ethylpentabromobenzamide | Secondary Amide |

| Aniline (C₆H₅NH₂) | N-Phenylpentabromobenzamide | Secondary Amide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethylpentabromobenzamide | Tertiary Amide |

The reaction of this compound with alcohols, a process known as alcoholysis, yields pentabromobenzoate esters. libretexts.orgopenstax.org This is one of the most common laboratory methods for preparing esters due to the high reactivity of acid chlorides. libretexts.orgopenstax.org The reaction mechanism is analogous to that of amide formation, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon.

Similar to aminolysis, this reaction produces HCl and is therefore typically conducted in the presence of a weak base like pyridine to neutralize the acid. libretexts.orgopenstax.org The reaction is sensitive to steric hindrance, with less hindered alcohols generally reacting more rapidly. libretexts.org The general scheme for this esterification is:

C₆Br₅COCl + ROH + Pyridine → C₆Br₅COOR + Pyridine-HCl

The following table provides examples of pentabromobenzoate esters synthesized from various alcohols.

| Nucleophile (Alcohol) | Product | Product Class |

| Methanol (B129727) (CH₃OH) | Methyl pentabromobenzoate | Methyl Ester |

| Ethanol (CH₃CH₂OH) | Ethyl pentabromobenzoate | Ethyl Ester |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl pentabromobenzoate | Isopropyl Ester |

| Phenol (C₆H₅OH) | Phenyl pentabromobenzoate | Phenyl Ester |

Thioesters: this compound can be converted to S-alkyl or S-aryl pentabromobenzothioates (thioesters) by reacting it with thiols (mercaptans) or their corresponding alkali metal salts (thiolates). wikipedia.org The reaction with a thiol proceeds similarly to alcoholysis, while the use of a pre-formed thiolate salt, such as sodium thiophenoxide, provides a direct route to the thioester with sodium chloride as the byproduct. wikipedia.org

C₆Br₅COCl + RSH → C₆Br₅COSR + HCl C₆Br₅COCl + RSNa → C₆Br₅COSR + NaCl

Anhydrides: this compound reacts with a carboxylate salt (the conjugate base of a carboxylic acid) via nucleophilic acyl substitution to form a mixed carboxylic anhydride. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.orglibretexts.org For instance, reacting this compound with sodium acetate (B1210297) would yield acetic pentabromobenzoic anhydride. libretexts.org These mixed anhydrides can be useful in subsequent reactions, such as in peptide synthesis or the Yamaguchi esterification. thieme-connect.deorganic-chemistry.org

C₆Br₅COCl + R'COONa → C₆Br₅CO-O-COR' + NaCl

Acid Halide Exchange: While the chloride in this compound is a good leaving group, it can be exchanged for other halogens under specific conditions, analogous to the Finkelstein reaction for alkyl halides. wikipedia.org Treatment with a salt such as sodium iodide (NaI) in an appropriate solvent could, in principle, lead to the formation of pentabromobenzoyl iodide. Similarly, reaction with fluoride (B91410) salts might yield pentabromobenzoyl fluoride. These reactions are equilibrium-driven, and their success often depends on pushing the equilibrium by taking advantage of the differential solubility of the resulting sodium halide salt in the chosen solvent. wikipedia.org The use of metal catalysts, such as copper(I) or nickel complexes, can facilitate halogen exchange for aryl halides and may be applicable to acyl halides as well. nih.gov

Carbon-Carbon Bond Forming Reactions Involving the Acyl Moiety

Beyond substitution with heteroatom nucleophiles, the acyl group of this compound can participate in reactions that form new carbon-carbon bonds, enabling the synthesis of complex ketones and extended aromatic structures.

This compound is an effective acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves treating an aromatic compound (such as benzene (B151609) or toluene) with this compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.org

The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion (C₆Br₅CO⁺). youtube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a diaryl ketone. chemguide.co.uk A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgyoutube.com

C₆Br₅COCl + Ar-H --(AlCl₃)--> C₆Br₅CO-Ar + HCl

The table below shows potential products from the Friedel-Crafts acylation of various aromatic substrates.

| Aromatic Substrate | Product | Product Class |

| Benzene | Phenyl pentabromophenyl ketone | Diaryl Ketone |

| Toluene (B28343) | (4-Methylphenyl) pentabromophenyl ketone | Diaryl Ketone |

| Anisole | (4-Methoxyphenyl) pentabromophenyl ketone | Diaryl Ketone |

| Naphthalene | Naphthyl pentabromophenyl ketone | Diaryl Ketone |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the acyl chloride functionality can be utilized in such transformations. uwindsor.ca In reactions like the Suzuki-Miyaura coupling, an organoboron reagent is coupled with an organic halide. nih.gov While aryl halides are the most common substrates, the highly reactive C-Cl bond in an acyl chloride can undergo oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle.

This pathway allows for the synthesis of ketones by coupling this compound with organometallic reagents. For example, a Stille coupling with an organotin reagent or a Suzuki coupling with an arylboronic acid could potentially yield a pentabromobenzoyl-substituted biaryl system. These reactions expand the synthetic utility of this compound beyond simple substitution, enabling the construction of complex, extended aromatic architectures. uwindsor.canih.gov The general catalytic cycle involves oxidative addition of the acyl chloride to Pd(0), transmetalation with the organometallic partner, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. nih.gov

C₆Br₅COCl + Ar-B(OH)₂ --(Pd Catalyst, Base)--> C₆Br₅CO-Ar + HCl + B(OH)₃

Chemo- and Regioselective Alkylation and Arylation Processes

The introduction of alkyl and aryl substituents onto the pentabromobenzoyl framework can be achieved through reactions targeting either the acyl chloride group or the aromatic ring. However, the pronounced steric hindrance and the electron-withdrawing nature of the five bromine atoms significantly influence the feasibility and outcome of these transformations.

Classical Friedel-Crafts acylation, a common method for aryl ketone synthesis, involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. libretexts.orgyoutube.comwikipedia.orgnih.govorganic-chemistry.org In the case of this compound, the steric bulk of the pentabromophenyl group presents a considerable challenge for the approach of an aromatic nucleophile to the electrophilic carbonyl carbon. While specific studies on the Friedel-Crafts acylation using this compound are not extensively documented, the general principles of the reaction suggest that severe reaction conditions might be necessary to overcome the steric hindrance. stackexchange.com The reactivity of the aromatic substrate would also be a critical factor, with electron-rich arenes being more suitable partners.

Direct alkylation of the pentabromobenzoyl moiety is less straightforward. While Friedel-Crafts alkylation is a standard method for introducing alkyl groups onto aromatic rings, the deactivating effect of the bromine atoms and the acyl group would render the pentabromobenzoyl ring highly unreactive towards electrophilic attack. wikipedia.orgnih.govmasterorganicchemistry.com

Reduction and Oxidation Chemistry of the Acyl Chloride Functional Group

The acyl chloride function of this compound is amenable to both reduction and oxidation, providing access to a range of important derivatives such as aldehydes, alcohols, and carboxylic acids.

Conversion to Pentabromobenzaldehyde and Pentabromobenzyl Alcohol

The selective reduction of an acyl chloride to an aldehyde is a delicate transformation, as over-reduction to the corresponding alcohol is a common side reaction. To achieve this selectivity, sterically hindered hydride reagents are often employed. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a classic example of such a reagent, capable of reducing acyl chlorides to aldehydes, often at low temperatures to enhance selectivity. libretexts.org The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride source, preventing the subsequent reduction of the initially formed aldehyde. libretexts.org

| Reagent | Product | Key Features |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Pentabromobenzaldehyde | Sterically hindered, selective for aldehyde formation. |

| Sodium Borohydride (B1222165) (NaBH₄) with pyridine | Pentabromobenzaldehyde | Can achieve good yields of the aldehyde with minimal alcohol formation. mdma.ch |

| Lithium aluminum hydride (LiAlH₄) | Pentabromobenzyl alcohol | Powerful reducing agent, leads to the primary alcohol. |

| Sodium Borohydride (NaBH₄) | Pentabromobenzyl alcohol | Milder reducing agent, also yields the primary alcohol. |

For the complete reduction of this compound to pentabromobenzyl alcohol, more powerful and less sterically hindered reducing agents are utilized. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts acyl chlorides to primary alcohols. Sodium borohydride (NaBH₄), while generally milder than LiAlH₄, is also capable of reducing acyl chlorides to the corresponding alcohols. The reaction typically proceeds via an initial reduction to the aldehyde, which is then rapidly further reduced to the alcohol.

Pathways to Pentabromobenzoic Acid and Its Derivatives

This compound readily undergoes hydrolysis to yield pentabromobenzoic acid. This reaction is a characteristic transformation of acyl chlorides and can be effected by treatment with water. libretexts.org The kinetics of hydrolysis for substituted benzoyl chlorides have been studied, and the reaction can be influenced by factors such as pH and the presence of catalysts. mdpi.comuni.edursc.orgnih.govscispace.com While specific kinetic data for the hydrolysis of this compound is not available, the electron-withdrawing nature of the bromine atoms would be expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to a facile hydrolysis.

Applications in Advanced Materials Science Research

Role in the Synthesis of Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netprometheanparticles.co.uk The choice of the organic linker is crucial as it defines the pore size, shape, and chemical environment within the framework. nih.gov

Pentabromobenzoyl chloride can serve as a precursor for a functional organic linker in MOF synthesis. The process typically involves two steps:

Hydrolysis: The acyl chloride group is first hydrolyzed to a carboxylic acid group (-COOH), converting this compound into pentabromobenzoic acid.

MOF Synthesis: The resulting pentabromobenzoic acid can then be used as the organic linker, reacting with metal salts under solvothermal conditions to assemble the MOF structure. The carboxylate group coordinates with the metal ions to form the framework. mdpi.com

The resulting MOF would feature pores decorated with pentabromophenyl groups. The five bromine atoms lining the pores drastically alter the surface chemistry, which can be exploited for selective gas adsorption or for catalytic applications. researchgate.net For example, a similar approach has been used to modify the surface of existing MOFs, such as UiO-66-NH₂, with acyl chlorides like palmitoyl (B13399708) chloride to enhance their properties. rsc.org

Development of Specialized Organic Reagents and Building Blocks for Advanced Synthesis

Acyl chlorides are recognized as highly versatile reagents in organic chemistry due to their reactivity, serving as activated forms of carboxylic acids. masterorganicchemistry.com this compound, in this context, is a valuable building block for introducing the pentabromobenzoyl group into a wide array of organic molecules. organic-chemistry.org This enables the synthesis of new, complex molecules with tailored properties.

The reactivity of the acyl chloride allows it to participate in several fundamental organic reactions:

Esterification: Reaction with alcohols to form pentabromobenzoate esters.

Amidation: Reaction with primary or secondary amines to form pentabromobenzamides.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form pentabromophenyl ketones.

Table 3: Synthetic Utility of this compound

| Reaction Type | Nucleophile | Product Class | Significance |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Ester (C₆Br₅COOR) | Creates molecules with a bulky, bromine-rich ester group. |

| Amidation | Amine (R-NH₂) | Amide (C₆Br₅CONHR) | Forms stable amide bonds, useful for creating robust molecules. |

The molecules synthesized using this compound as a building block are valuable intermediates for pharmaceuticals, agrochemicals, and, most significantly, for the development of advanced materials where high bromine content and aromatic character are desired.

Advanced Spectroscopic and Analytical Methodologies for Pentabromobenzoyl Chloride and Its Derivatives

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. However, the specific structure of Pentabromobenzoyl chloride presents unique considerations for NMR analysis.

Due to the complete substitution of all aromatic protons with bromine atoms, the ¹H NMR spectrum of pure this compound is expected to be silent in the aromatic region (typically 6.0-9.0 ppm). The absence of signals is a key indicator of a fully substituted aromatic ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 165 - 175 | Typical range for acyl chloride carbonyl carbon. compoundchem.com |

| C-COCl | ~135 - 145 | Quaternary carbon attached to the electron-withdrawing COCl group. |

| C-Br | ~120 - 135 | Range for aromatic carbons directly bonded to bromine, influenced by neighboring substituents. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and probing the fragmentation pathways of a molecule. This compound exhibits a highly characteristic mass spectrum due to the natural isotopic abundance of bromine and chlorine.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a 3:1 ratio. ucalgary.calibretexts.org The presence of five bromine atoms and one chlorine atom in the molecule results in a complex and distinctive isotopic cluster for the molecular ion (M⁺). This pattern is a definitive fingerprint for the presence of C₇Br₅ClO. The most intense peak in this cluster corresponds to the ion containing the most abundant isotopes.

The primary fragmentation pathways observed in the mass spectrum of this compound are predictable based on the lability of the acyl chloride group. libretexts.org Common fragmentation events include:

Loss of a chlorine radical: The cleavage of the C-Cl bond results in a prominent peak at [M-35]⁺ and a smaller peak at [M-37]⁺, corresponding to the acylium ion ([C₇Br₅CO]⁺).

Loss of carbon monoxide: Following the loss of chlorine, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide (CO), yielding a peak at [M-Cl-28]⁺, which corresponds to the pentabromophenyl cation ([C₆Br₅]⁺). miamioh.edu

Table 2: Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Significance |

|---|---|---|

| [C₇Br₅ClO]⁺ | Molecular Ion (M⁺) | Confirms molecular weight; exhibits a complex isotopic pattern due to 5 Br and 1 Cl atoms. ucalgary.calibretexts.org |

| [C₇Br₅CO]⁺ | Acylium ion ([M-Cl]⁺) | Represents the loss of the chlorine atom, a common fragmentation for acyl chlorides. |

| [C₆Br₅]⁺ | Pentabromophenyl cation ([M-Cl-CO]⁺) | Results from the subsequent loss of carbon monoxide from the acylium ion. miamioh.edu |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For this compound, these techniques are crucial for identifying its key functional groups.

The most characteristic absorption in the IR spectrum is the intense carbonyl (C=O) stretching band of the acyl chloride group. This band typically appears at a high frequency, generally in the range of 1775-1810 cm⁻¹, due to the electron-withdrawing nature of the chlorine atom. uobabylon.edu.iqmsu.edu Conjugation effects, which typically lower the C=O frequency, are counteracted by the inductive effect of the halogen. A weaker overtone band may sometimes be observed at approximately 3550 cm⁻¹. msu.edu

Other significant vibrational modes include:

C-Cl Stretch: A band corresponding to the carbon-chlorine stretch is expected in the range of 650-850 cm⁻¹. researchgate.net

C-Br Stretches: Multiple bands associated with the carbon-bromine stretches appear in the lower frequency region of the spectrum, typically between 500 and 680 cm⁻¹.

Aromatic C-C Stretches: The vibrations of the pentabrominated benzene (B151609) ring will produce several bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the brominated aromatic ring are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1775 - 1810 | Strong uobabylon.edu.iq |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-Cl Stretch | 650 - 850 | Medium researchgate.net |

| C-Br Stretch | 500 - 680 | Medium to Strong |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, within the crystal lattice of this compound.

A single-crystal XRD study would reveal the exact conformation of the molecule, including the planarity of the aromatic ring and the orientation of the benzoyl chloride group relative to the ring. It would also elucidate the packing of molecules in the solid state, which is influenced by intermolecular Br···Br, Br···O, and Br···Cl interactions. As of now, a published crystal structure for this compound is not available in open literature. The determination of its crystal structure would be a valuable contribution to the structural chemistry of polyhalogenated aromatic compounds.

Chromatographic Separations of Complex Reaction Mixtures and Derivatives

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and its subsequent derivatives. The choice of method depends on the volatility and polarity of the compounds of interest.

High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of acyl chlorides with protic solvents like water and alcohols, direct analysis by reversed-phase HPLC is challenging. americanpharmaceuticalreview.com A common strategy involves pre-column derivatization, where the acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to analysis. nih.govresearchgate.net For example, reaction with anhydrous methanol (B129727) would yield the corresponding methyl pentabromobenzoate, which is stable and can be readily analyzed by reversed-phase HPLC with UV or mass spectrometric detection. researchgate.net Normal-phase chromatography using non-protic mobile phases can also be employed for the direct analysis of acyl chlorides. americanpharmaceuticalreview.com

Gas Chromatography (GC): this compound and its less polar derivatives are amenable to analysis by gas chromatography, provided they have sufficient volatility and thermal stability. GC is particularly useful for analyzing reaction progress and purity. The use of a capillary column with a non-polar or medium-polarity stationary phase, such as a polydimethylsiloxane-based phase, is typical for such separations. mdpi.com Derivatization, for instance with pentafluorobenzoyl chloride, is a common strategy to enhance the volatility and detectability of related compounds like alcohols using an electron capture detector (ECD) or mass spectrometry. researchgate.net

Hyphenated Techniques for Comprehensive Analytical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful approach for the comprehensive analysis of complex samples containing this compound or its derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of volatile and semi-volatile compounds. GC separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluting component, allowing for positive identification by comparing the spectra to libraries or by interpreting the fragmentation patterns. mdpi.com GC-MS is ideal for confirming the identity of this compound in a reaction mixture and for identifying byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when derivatization is employed, LC-MS is the method of choice. For instance, after converting this compound to a stable ester or amide derivative, reversed-phase LC can be used for separation, followed by detection using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. nih.govchromatographyonline.com This approach combines the separation capabilities of HPLC for a wide range of compounds with the high sensitivity and specificity of mass spectrometry.

Computational Chemistry and Theoretical Studies on Pentabromobenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of pentabromobenzoyl chloride. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of a molecule's reactivity.

Detailed research findings from DFT calculations would focus on several key electronic properties. The molecular electrostatic potential (MEP) map would visualize the electron density distribution, identifying electrophilic and nucleophilic sites. For this compound, the carbonyl carbon is expected to be a highly positive (electrophilic) center due to the strong electron-withdrawing effects of the five bromine atoms and the chlorine atom. The bromine atoms themselves would exhibit regions of both positive (sigma-hole) and negative (lone pair) potential, influencing intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is another critical tool. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to predict the molecule's reactivity towards nucleophiles and electrophiles, respectively. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.gov For this compound, the numerous bromine atoms are expected to significantly lower the LUMO energy, making the molecule a strong electrophile susceptible to nucleophilic attack at the acyl carbon.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by quantifying charge distribution and hyperconjugative interactions. This would reveal the extent of electron delocalization from the bromine lone pairs to the aromatic ring and the strong polarization of the C-Cl and C=O bonds in the acyl chloride moiety.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with other molecules, such as solvents. nih.gov For this compound, MD simulations can reveal how the bulky bromine atoms sterically influence the orientation of the benzoyl chloride group and how the molecule interacts with different solvent environments. rsc.org

A key aspect of the conformational analysis would be the dihedral angle between the plane of the phenyl ring and the acyl chloride group. Computational studies on sterically hindered benzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, have shown that the preferred conformation is one where the acyl group is twisted significantly out of the plane of the aromatic ring to minimize steric repulsion. researchgate.net A similar perpendicular or near-perpendicular conformation would be expected for this compound due to the presence of two ortho-bromine atoms. MD simulations can map the potential energy surface associated with the rotation around the C(ring)-C(carbonyl) bond, quantifying the rotational energy barrier.

Furthermore, MD simulations are crucial for understanding intermolecular interactions. researchgate.net By simulating this compound in various explicit solvents (e.g., water, methanol (B129727), acetonitrile), one can analyze the structure of the solvation shell. mdpi.com These simulations can quantify interactions such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules. This information is vital for predicting solubility and understanding how the solvent might influence reaction rates and mechanisms. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Solvent Box These parameters are representative of a standard MD setup for a small organic molecule.

Reaction Mechanism Elucidation through Transition State Analysis

Understanding the reaction mechanisms of this compound, particularly in common reactions like nucleophilic acyl substitution, is a primary goal of computational studies. masterorganicchemistry.comlibretexts.org Transition state (TS) analysis is the cornerstone of this effort, allowing for the calculation of activation energies (energy barriers) which determine reaction rates. rsc.org

For the reaction of this compound with a nucleophile (e.g., hydroxide (B78521) or an alcohol), computational chemists would model the entire reaction pathway. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. The mechanism for nucleophilic acyl substitution typically proceeds through a tetrahedral intermediate. libretexts.org Calculations would determine the energy of this intermediate relative to the reactants and products, as well as the energies of the transition states leading to and from it. researchgate.net

Table 3: Hypothetical Energy Profile for the Reaction of this compound with a Nucleophile (Nu⁻) Energies are relative to the reactants and are illustrative of a typical nucleophilic acyl substitution pathway.

Structure-Reactivity Relationships and Theoretical Prediction of Chemical Behavior

Computational chemistry excels at establishing quantitative structure-reactivity relationships (QSAR). nih.gov For substituted aromatic compounds, the Hammett equation is a classic example, relating reaction rates to the electronic properties of the substituents. science.gov While experimental Hammett constants (σ) may not be available for the pentabromophenyl group, they can be calculated theoretically. swarthmore.educhemrxiv.org These calculations typically involve computing the change in a property, such as the acidity of a substituted benzoic acid, relative to the unsubstituted parent compound. nih.gov

The five bromine atoms, being highly electronegative and electron-withdrawing through induction, would result in a large, positive Hammett constant for the pentabromophenyl substituent. This large σ value would predict a significantly enhanced reaction rate for reactions that are accelerated by electron-withdrawing groups, such as the nucleophilic attack on the acyl chloride. Computational methods can provide a precise theoretical value for this constant, allowing for quantitative predictions of reactivity in various reactions. swarthmore.edu

Beyond Hammett constants, theoretical descriptors derived from quantum chemical calculations (e.g., atomic charges, orbital energies, electrostatic potential) can be used to build more sophisticated models of reactivity. nih.gov By correlating these descriptors with experimentally known reaction rates for a series of related compounds, one can develop predictive models for the chemical behavior of new molecules like this compound.

Development of Predictive Models for Synthetic Pathways

A significant frontier in computational chemistry is the development of models that can predict optimal synthetic pathways for complex molecules. nih.gov For a highly functionalized molecule like this compound, this involves evaluating potential synthetic routes and identifying the most efficient one.

Predictive models can be built using a combination of quantum mechanics and machine learning. acs.orgnih.govresearchgate.net Quantum chemical calculations can be used to compute the reaction energies and activation barriers for various potential synthetic steps. nih.gov For instance, one could computationally evaluate the feasibility of direct bromination of benzoyl chloride versus a route involving the synthesis of pentabromobenzene (B1596035) followed by functionalization to the acyl chloride. The calculated thermodynamics and kinetics for each step would highlight potential bottlenecks, such as high energy barriers or unfavorable equilibria.

Machine learning algorithms, trained on large databases of known reactions, can also predict the outcomes of potential synthetic steps. rsc.orgmdpi.com These models can identify suitable reagents, predict yields, and even suggest optimal reaction conditions. By integrating these computational tools, it is possible to design and de-risk synthetic routes in silico before committing to resource-intensive laboratory work, accelerating the process of chemical synthesis.

Environmental Transformation and Debromination Research Academic Focus

Mechanistic Investigations of Abiotic Degradation Pathways in Environmental Models

The abiotic degradation of highly brominated compounds is primarily driven by processes such as photolysis and thermal degradation. tandfonline.combohrium.com Photodegradation, in particular, is considered a crucial pathway for the environmental transformation of brominated flame retardants (BFRs). researchgate.net Studies on novel BFRs indicate that photolytic transformation often follows pseudo-first-order kinetics. researchgate.net The wavelength of light is a critical factor, with shorter wavelengths (e.g., 180–334 nm) contributing significantly to the degradation process. researchgate.net

Research on various BFRs has shown that the degradation process is often a stepwise debromination, leading from highly brominated congeners to less-brominated, and potentially more toxic, products. researchgate.net The ease of photo-debromination in polybrominated aromatic compounds is influenced by the stretching of the carbon-bromine (C-Br) bond in the molecule's first excited state. researchgate.net For many BFRs, abiotic degradation is a key factor in their environmental persistence and the formation of transformation products. tandfonline.comresearchgate.net

Chemical Transformation of Highly Brominated Organic Compounds

The chemical transformation of highly brominated organic compounds in the environment is a complex process that can lead to the formation of numerous byproducts. For instance, the transformation of PBBs can occur through photodegradation, microbial degradation, combustion oxidation, and in vivo metabolism. nih.govnih.gov These processes can result in a variety of transformation products, including hydroxylated and debrominated derivatives, as well as more toxic compounds like polybrominated dibenzofurans (PBDFs) under certain conditions. nih.gov

In the case of PBDEs, microbial reductive debromination is a significant transformation pathway in anaerobic environments like soils and sediments. nih.gov This process can lead to the formation of less-brominated PBDEs, which may be more toxic and bioaccumulative than the parent compounds. nih.gov The presence of co-substrates, such as trichloroethene (TCE), can stimulate the debromination of highly brominated PBDEs. nih.gov

Debromination Reactions and Product Characterization in Model Systems

Debromination is a key reaction in the environmental fate of highly brominated compounds. In model systems using anaerobic bacteria, the debromination of PBDEs has been shown to preferentially remove para and meta bromines. acs.org The rate of debromination can be slow for highly brominated congeners, while less-brominated congeners may be transformed more rapidly. acs.org

Table 1: Examples of Debromination Products from Highly Brominated Compounds in Model Systems

| Parent Compound | Model System | Major Debromination Products | Reference |

|---|---|---|---|

| Octa-BDE Mixture | Anaerobic soil/sediment microcosms | Hexa-BDEs, Penta-BDEs, Tetra-BDEs | nih.gov |

| Hepta-BDE 183 | Dehalococcoides-containing enrichment culture | Penta-BDEs, Tetra-BDEs, Tri-BDEs, Diphenyl ether | frontiersin.org |

| Tetra-BDE 47 | Dehalococcoides-containing enrichment culture | Diphenyl ether | frontiersin.org |

| Penta-BDE 99 | Anaerobic dehalogenating bacteria cultures | Tetra-BDEs, Tri-BDEs | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Analytical Method Development for Environmental Transformation Products

The identification and quantification of the transformation products of highly brominated compounds require sophisticated analytical techniques. nih.gov Given the complexity of environmental matrices and the low concentrations of these products, highly sensitive and selective methods are necessary. nih.gov

Commonly used analytical approaches include chromatography coupled with mass spectrometry. nih.gov For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with an electron capture detector (ECD) has been used to separate and identify PBDE congeners and their debromination products. acs.org High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap platforms, coupled with liquid chromatography (LC), is another powerful tool for identifying and quantifying polar organic transformation products. nih.govresearchgate.net These advanced methods are essential for elucidating the complex degradation pathways of brominated pollutants in the environment. nih.gov

Table 2: Analytical Techniques for the Characterization of Brominated Compound Transformation Products

| Analytical Technique | Application | Target Compounds | Reference |

|---|---|---|---|

| GC×GC-ECD | Separation and identification of product congeners | Polybrominated diphenyl ethers (PBDEs) | acs.org |

| LC-HRMS (Orbitrap) | Quantification and identification of transformation products | Brominated flame retardants (BFRs) | researchgate.net |

| GC-NCI/EI-MS | Identification of photolytic products | Novel brominated flame retardants (NBFRs) | researchgate.net |

| HPLC-ESI-MS/MS | Determination in complex environmental matrices | Tetrabromobisphenol A (TBBPA) | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Pentabromobenzoyl chloride | - |

| Polybrominated biphenyls | PBBs |

| Polybrominated dibenzofurans | PBDFs |

| Polybrominated diphenyl ethers | PBDEs |

| Tetrabromobisphenol A | TBBPA |

Future Research Directions and Emerging Paradigms for Pentabromobenzoyl Chloride

Catalytic Applications in Novel Organic Transformations

The inherent electron-withdrawing nature of the five bromine atoms and the acyl chloride moiety in pentabromobenzoyl chloride suggests its potential as a catalyst or catalytic precursor in various organic transformations. Future research is anticipated to explore its utility in reactions where Lewis acidity and activation of substrates are paramount.

Activation of Electrophiles: The electron-deficient benzoyl group could potentially act as a transient activating group for various electrophiles. Research into its application in Friedel-Crafts type reactions, either as a catalyst or a co-catalyst, could unveil novel synthetic pathways.

Organocatalysis: While not a traditional organocatalyst, the structural rigidity and defined stereoelectronic environment of this compound could be exploited. Derivatives of this compound, where the acyl chloride is converted into other functional groups, might serve as scaffolds for new classes of organocatalysts for asymmetric synthesis.

Precursor for Lewis Acidic Species: The potential for in-situ generation of Lewis acidic species from this compound under specific reaction conditions presents another avenue for exploration. This could be particularly relevant in polymerization reactions or in the activation of carbonyl compounds.

| Potential Catalytic Role | Type of Transformation | Rationale |

| Lewis Acid Catalyst | Friedel-Crafts Acylation | Electron-deficient aromatic ring enhances Lewis acidity. |

| Organocatalyst Scaffold | Asymmetric Synthesis | Rigid backbone for chiral ligand development. |

| Precursor for Catalytic Species | Polymerization, Carbonyl Activation | In-situ generation of reactive catalytic intermediates. |

Integration into Supramolecular Assemblies and Functional Materials

The high bromine content of this compound imparts properties such as high refractive index and flame retardancy, making it an attractive building block for advanced functional materials. Its reactive acyl chloride handle allows for its covalent incorporation into larger molecular architectures.

Flame-Retardant Polymers: A significant area of future research will likely involve the incorporation of this compound into polymers to enhance their fire-resistant properties. Its high bromine content can contribute to flame retardancy through radical trapping mechanisms in the gas phase during combustion.

High Refractive Index Materials: The presence of heavy bromine atoms can significantly increase the refractive index of organic materials. Covalent attachment of this compound to polymer backbones could lead to the development of novel optical materials for applications in lenses, coatings, and optoelectronic devices.

Supramolecular Chemistry: The electron-deficient pentabromophenyl ring is a prime candidate for forming halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. This opens up possibilities for designing and constructing novel supramolecular assemblies, such as liquid crystals and organic frameworks, with unique electronic and photophysical properties.

| Material Application | Key Property Conferred by this compound | Potential Use |

| Flame-Retardant Polymers | High Bromine Content | Fire-safe plastics, textiles, and building materials. |

| High Refractive Index Polymers | High Atomic Number of Bromine | Advanced optical lenses, anti-reflective coatings. |

| Supramolecular Assemblies | Halogen Bonding Capability | Liquid crystals, sensors, and porous materials. |

Exploration of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes to this compound and its derivatives is crucial for its future applications. Green chemistry principles will guide the exploration of new synthetic paradigms.

Catalytic Bromination: Moving away from stoichiometric brominating agents, future research will focus on catalytic methods for the exhaustive bromination of benzoyl chloride or benzoic acid. This could involve the use of recyclable catalysts and greener oxidizing agents.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability for halogenation reactions. The development of a continuous flow synthesis of this compound would represent a significant advancement in its sustainable production.

Biocatalysis: The potential for enzymatic halogenation of aromatic substrates is an emerging area of research. Exploring the use of halogenase enzymes for the synthesis of polybrominated aromatic compounds could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

| Green Synthetic Approach | Advantages | Relevance to this compound |

| Catalytic Bromination | Reduced waste, catalyst recyclability. | Sustainable synthesis of the pentabrominated core. |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer. | Scalable and safer production. |

| Biocatalysis | High selectivity, mild reaction conditions. | Eco-friendly route to polybrominated precursors. |

Advanced Applications in Targeted Molecular Design and Synthesis

The unique combination of a reactive functional group and a sterically hindered, electron-poor aromatic ring makes this compound a valuable tool for the synthesis of complex and highly functionalized molecules.

Scaffold for Medicinal Chemistry: The pentabromophenyl group can serve as a rigid scaffold for the presentation of pharmacophores in drug design. Its lipophilic nature can also be modulated to influence the pharmacokinetic properties of drug candidates.

Building Block for Dendrimers and Polymers: The acyl chloride functionality allows for the use of this compound as a monomer or a core molecule in the synthesis of dendrimers and hyperbranched polymers. The resulting materials would possess a high density of bromine atoms, leading to unique physical and chemical properties.

Probing Reaction Mechanisms: The well-defined structure and predictable reactivity of this compound can be utilized to probe the mechanisms of complex organic reactions, particularly those involving acyl transfer or reactions sensitive to steric and electronic effects.

| Application Area | Role of this compound | Potential Outcome |

| Medicinal Chemistry | Rigid molecular scaffold. | Novel drug candidates with defined 3D structures. |

| Polymer Chemistry | Monomer or core unit. | Dendrimers and polymers with high bromine content. |

| Physical Organic Chemistry | Mechanistic probe. | Deeper understanding of reaction mechanisms. |

Interdisciplinary Research Integrating Synthesis with Computational Predictions

The synergy between experimental synthesis and computational chemistry will be pivotal in unlocking the full potential of this compound. Theoretical studies can guide synthetic efforts and predict the properties of novel materials.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound in various chemical transformations. This can help in the rational design of new reactions and in understanding unexpected outcomes.

Modeling Supramolecular Interactions: Computational modeling will be instrumental in predicting the strength and directionality of halogen bonds and other non-covalent interactions involving the pentabromophenyl moiety. This will facilitate the in-silico design of novel supramolecular architectures.

Virtual Screening of Functional Materials: Computational screening can be used to predict the properties of polymers and other materials incorporating the this compound unit. This can accelerate the discovery of new materials with desired characteristics, such as high refractive index or enhanced thermal stability.

| Computational Approach | Application to this compound | Benefit |

| Density Functional Theory (DFT) | Prediction of reaction pathways and activation energies. | Rational design of synthetic routes. |

| Molecular Dynamics (MD) | Simulation of supramolecular assembly processes. | Understanding and designing complex molecular systems. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of material properties (e.g., refractive index). | Accelerated discovery of new functional materials. |

常见问题

Q. What are the recommended synthetic methodologies for Pentabromobenzoyl Chloride, and how do reaction conditions influence yield and purity?

Synthesis of brominated benzoyl chlorides often involves chlorination of the corresponding carboxylic acid. For analogous compounds (e.g., p-nitrobenzoyl chloride), methods include:

- Phosphorus pentachloride (PCl₅): Reacts with the acid at elevated temperatures (60–80°C) under anhydrous conditions .

- Thionyl chloride (SOCl₂): Requires catalytic pyridine to enhance reactivity and reduce side reactions .

For this compound, substitute pentabromobenzoic acid as the starting material. Key considerations: - Solvent choice: Use inert solvents (e.g., carbon tetrachloride) to avoid hydrolysis.

- Temperature control: Excessive heat may degrade bromine substituents; monitor via TLC or HPLC.

- Purification: Recrystallization from non-polar solvents (e.g., ligroin) improves purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While direct data on this compound is limited, protocols for structurally similar brominated chlorides (e.g., 4-bromobenzoyl chloride) apply:

- Personal Protective Equipment (PPE):

- Respiratory: Use NIOSH-approved respirators if vapor concentrations exceed 1 ppm .

- Gloves: Impervious nitrile or neoprene gloves (test penetration time for specific brands) .

- Eye protection: Tightly sealed goggles combined with face shields .

- Emergency measures:

- Storage: Keep in sealed containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .

Q. How can researchers characterize this compound, and what analytical challenges arise from its bromine substituents?

Key techniques:

- NMR spectroscopy:

- ¹H NMR: Limited utility due to deshielding from bromine atoms; use ¹³C NMR or 2D experiments (HSQC) for structural confirmation.

- Coupling patterns: Bromine’s quadrupolar moment may broaden signals, requiring high-field instruments.

- Mass spectrometry (MS):

- ESI-MS in negative ion mode detects [M-Cl]⁻ fragments.

- High-resolution MS (HRMS) differentiates isotopic clusters from bromine (1:1:1 ratio for Br³⁵, Br⁷⁹, Br⁸¹).

- Elemental analysis: Validate Br/Cl stoichiometry; deviations may indicate incomplete chlorination .

Advanced Research Questions

Q. How does the electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The five bromine atoms create a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also promote side reactions:

- Competitive hydrolysis: Mitigate by maintaining anhydrous conditions and low temperatures (0–5°C).

- Steric hindrance: Bulky nucleophiles (e.g., tert-butanol) require extended reaction times or phase-transfer catalysts.

Experimental design tip: Use kinetic studies (e.g., UV-Vis monitoring) to optimize reaction rates and selectivity .

Q. What are the key stability concerns for this compound under varying storage and experimental conditions?

- Thermal stability: Decomposition above 100°C releases HBr and Br₂; use thermogravimetric analysis (TGA) to establish safe temperature thresholds.

- Light sensitivity: Brominated compounds often undergo photolytic degradation; store in amber glass under inert gas.

- Moisture sensitivity: Hydrolysis produces pentabromobenzoic acid and HCl; Karl Fischer titration ensures solvent dryness .

Q. How can researchers address contradictory data in the literature regarding byproduct formation during synthesis?

Contradictions often arise from differences in:

- Chlorinating agent purity: Trace moisture in PCl₅ increases hydrolysis byproducts; pre-dry reagents via molecular sieves .

- Stoichiometry: Excess SOCl₂ (1.5–2.0 equivalents) minimizes residual acid but may complicate purification.

Resolution strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。